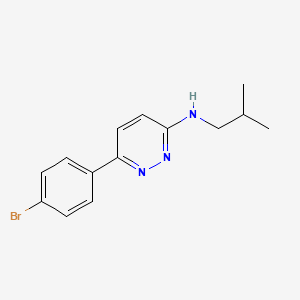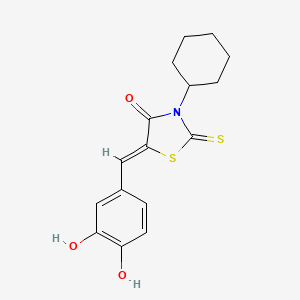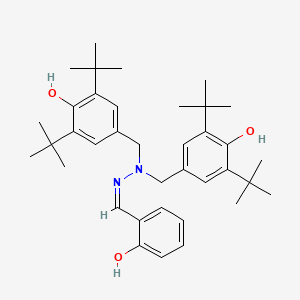
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BI-1, and its chemical formula is C15H18BrN3. In
Mecanismo De Acción
The mechanism of action of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the regulation of calcium homeostasis in cells. BI-1 is a transmembrane protein that is located in the endoplasmic reticulum and regulates calcium flux across the membrane. By regulating calcium levels, BI-1 can prevent cell death caused by calcium overload and other stressors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine are related to its neuroprotective and anti-inflammatory properties. BI-1 can protect cells from oxidative stress and other stressors, which can reduce cell death and improve cellular function. BI-1 can also reduce inflammation in the brain and other tissues, which can improve overall health and reduce the risk of chronic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine is its relatively simple synthesis method and high yields. This makes it a cost-effective compound for scientific research. However, one of the limitations of BI-1 is its specificity for calcium regulation, which may limit its applications in other areas of research.
Direcciones Futuras
There are many potential future directions for research on 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine. One area of research is the development of BI-1 analogs that have improved specificity and efficacy. Another area of research is the investigation of BI-1 in the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research on the anti-inflammatory properties of BI-1 could lead to the development of new treatments for chronic inflammatory diseases.
Métodos De Síntesis
The synthesis of 6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine involves the reaction of 4-bromoacetophenone with isobutylamine and hydrazine hydrate. The reaction takes place in the presence of a catalyst and results in the formation of the desired compound. The synthesis of BI-1 is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
6-(4-bromophenyl)-N-isobutyl-3-pyridazinamine has shown promising results in scientific research, particularly in the field of medicine. Studies have shown that BI-1 has neuroprotective properties and can protect against cell death caused by various stressors, including oxidative stress, endoplasmic reticulum stress, and calcium overload. BI-1 has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain and other tissues.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3/c1-10(2)9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJSIQRBRZSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NN=C(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-N-(2-methylpropyl)pyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-7-{[4-(methoxymethyl)-5-methylisoxazol-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5972501.png)
![2-{2-[(2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5972508.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5972514.png)

![ethyl 1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B5972518.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B5972522.png)
![N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5972529.png)
![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![1-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)azepane](/img/structure/B5972553.png)
![ethyl 4-(aminocarbonyl)-5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5972566.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)